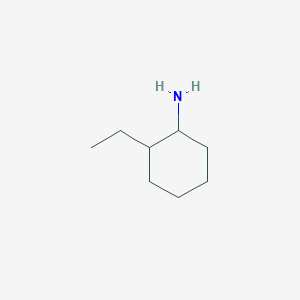
4-(ethylsulfonamidomethyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions ?Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Antimicrobial and Antifungal Action
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 4-(ethylsulfonamidomethyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, have been explored for their potential in antimicrobial and antifungal applications. A particular study extended the range of these derivatives, focusing on their synthesis and subsequent evaluation against Gram-positive, Gram-negative bacteria, and the fungus Candida albicans. The research discovered compounds with high antimicrobial activity, suggesting promising directions for further studies in developing antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).
Synthesis of Novel Heterocyclic Compounds
Efforts in synthesizing novel heterocyclic compounds that contain a sulfonamido moiety, aimed at antibacterial use, have led to the creation of pyran, pyridine, and pyridazine derivatives. These efforts include reactions with ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate and active methylene compounds, producing compounds with high antibacterial activities. Such studies contribute to the development of new antibacterial agents, highlighting the potential of these novel compounds in addressing resistant bacterial strains (Azab, Youssef, & El‐Bordany, 2013).
Inhibition of Human Carbonic Anhydrase Isoforms
The compound 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, related to the chemical structure , has been used to create acridine-acetazolamide conjugates. These conjugates were tested as inhibitors of carbonic anhydrases, specifically cytosolic isoforms hCA I, II, VII, and the membrane-bound hCA IV. The study found these compounds to be potent inhibitors, with implications for the development of treatments for conditions where inhibition of specific carbonic anhydrase isoforms is beneficial (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Anticonvulsant Activity Against Seizure Models
A series of 4-thiazolidinones bearing a sulfonamide group were synthesized and evaluated for their anticonvulsant activity using MES and scPTZ animal models. This research is crucial for developing new anticonvulsant drugs, especially for treating epilepsy and other seizure disorders. The findings from this study offer promising leads for further investigation in the quest for more effective and safer anticonvulsant medications (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[(ethylsulfonylamino)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S3/c1-3-22-14-18-17-13(23-14)16-12(19)11-7-5-10(6-8-11)9-15-24(20,21)4-2/h10-11,15H,3-9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIASQSICOHHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCC(CC2)CNS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2793307.png)
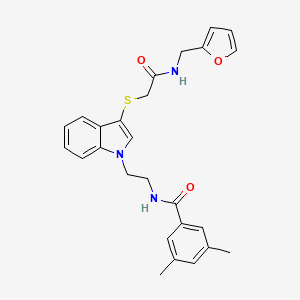
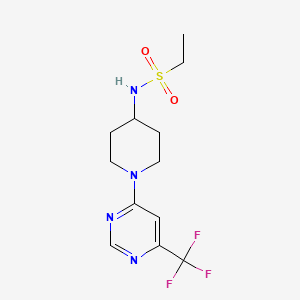
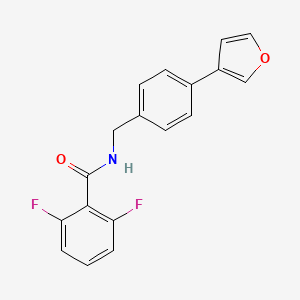
![2-(4-fluorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2793315.png)
![1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride](/img/structure/B2793317.png)

![1-[(1-Prop-2-enoylpiperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B2793319.png)
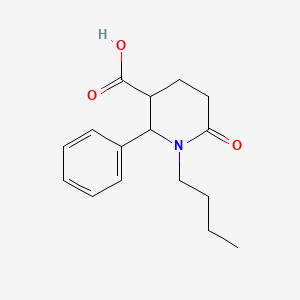
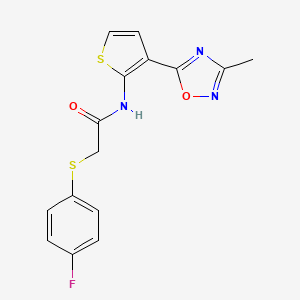
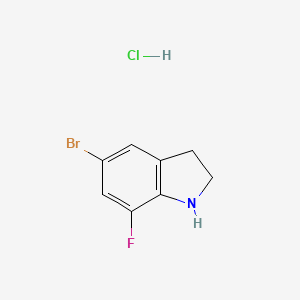
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2793326.png)

